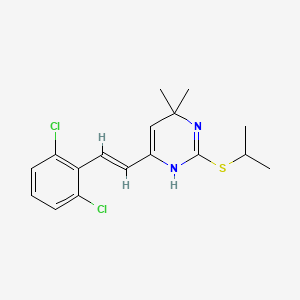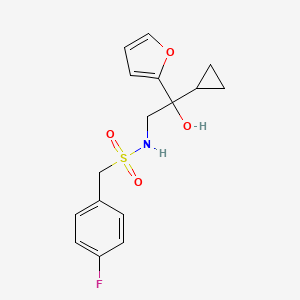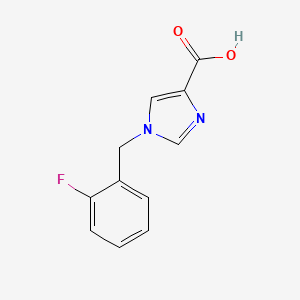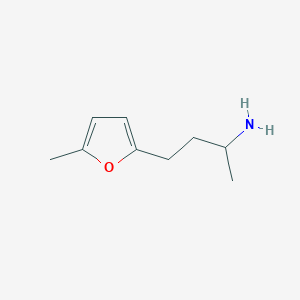
2-甲基-5-硝基联苯
描述
2-Methyl-5-nitrobiphenyl is a chemical compound with the CAS Number: 13480-38-1 . It has a molecular weight of 213.24 .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-nitrobiphenyl is represented by the InChI Code: 1S/C13H11NO2/c1-10-7-8-12 (14 (15)16)9-13 (10)11-5-3-2-4-6-11/h2-9H,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-5-nitrobiphenyl include a molecular weight of 213.24 . It is stored at a temperature of 2-8°C .科学研究应用
抗疟疾活性
2-甲基-5-硝基联苯衍生物显示出显着的抗疟疾活性。对一系列这些衍生物的研究,包括它们的合成和定量构效关系,已证明对小鼠中的恶性疟原虫感染和耐药菌株具有疗效,表明在人体中进行临床试验的潜力(Werbel 等,1986)。
大气化学
2-甲基-5-硝基联苯衍生物的大气化学研究已经进行,重点是它们的光解和环境硝基芳烃浓度的预测。这与了解环境影响和污染控制有关(Arey 等,1990)。
化学合成和表征
该化合物已用于各种化学品的合成和表征,证明了其在开发具有不同领域潜在应用的新材料中的效用(Khalid 等,2020)。
药物中的多态性
2-甲基-5-硝基联苯衍生物已被用于研究药物固体中的构象多态性,这对于了解药物稳定性和功效至关重要(Smith 等,2006)。
光物理研究
这些衍生物已被研究其光物理性质,特别是在电子顺磁共振的背景下,这对于了解不同条件下的分子行为至关重要(Higuchi 等,1999)。
非线性光学晶体工程
它们已被用于非中心对称结构的晶体工程中,在开发用于非线性光学应用的材料中发挥作用(Muthuraman 等,2001)。
诱变研究
对硝基联苯及其甲基取代衍生物(包括 2-甲基-5-硝基联苯)的诱变性研究提供了对其遗传影响和潜在风险的见解(El-Bayoumy 等,1981)。
杀菌活性
对 2-甲基-5-硝基联苯衍生物的研究揭示了其潜在的杀菌活性,这对于农业和制药应用非常重要(Ustinov 等,2019)。
安全和危害
属性
IUPAC Name |
1-methyl-4-nitro-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-7-8-12(14(15)16)9-13(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKOXRGLMICDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine](/img/structure/B2935087.png)


![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2935095.png)
![4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2935097.png)
![1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one](/img/structure/B2935099.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2935100.png)






![N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2935108.png)
